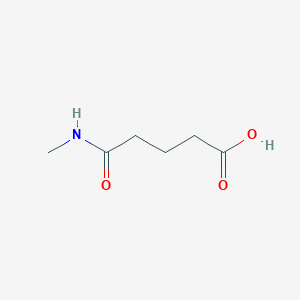

5-(methylamino)-5-oxoPentanoic acid

Overview

Description

5-(methylamino)-5-oxoPentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to the fifth carbon of a pentanoic acid chain

Mechanism of Action

Target of Action

It is structurally related to 5-aminosalicylic acid (5-asa), which is used for inflammatory diseases of the gastrointestinal tract .

Mode of Action

5-asa, a structurally related compound, is known to have anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, and gastroprotective properties . It is also an antioxidant with high biological activity among nonsteroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

5-asa, a structurally related compound, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . It is a major component of the sulfasalazine (SSZ) drug, which is separated in the large intestine by bacteria containing the enzyme azoreductases .

Pharmacokinetics

5-asa, a structurally related compound, is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to n-acetyl-5-aminosalicylic acid (n-ac-5-asa) principally by nat-1 .

Result of Action

5-asa, a structurally related compound, is known to have pharmacological and biological effects that include treatment of inflammatory bowel disease, and anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Action Environment

It is worth noting that environmental factors can significantly influence the production and bioavailability of structurally related compounds like 5-asa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-5-oxoPentanoic acid typically involves the reaction of a suitable precursor with methylamine. One common method is the reaction of 5-oxoPentanoic acid with methylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(methylamino)-5-oxoPentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the methylamino group under appropriate conditions.

Major Products Formed

Oxidation: Formation of 5-oxoPentanoic acid derivatives.

Reduction: Formation of 5-(methylamino)-5-hydroxyPentanoic acid.

Substitution: Formation of N-substituted derivatives of this compound.

Scientific Research Applications

5-(methylamino)-5-oxoPentanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

β-N-methylamino-L-alanine (BMAA): A non-protein amino acid produced by cyanobacteria, known for its neurotoxic effects.

N-(2-aminoethyl)glycine (AEG): Another non-protein amino acid with structural similarities.

2,4-diaminobutyric acid (DAB): A compound with similar functional groups and reactivity.

Uniqueness

5-(methylamino)-5-oxoPentanoic acid is unique due to its specific structure, which allows it to participate in a distinct set of chemical reactions and biological interactions. Its methylamino group and oxo functionality provide versatility in synthetic applications and potential for diverse biological activities.

Biological Activity

5-(Methylamino)-5-oxopentanoic acid, also known as 2-Amino-5-(methylamino)-5-oxopentanoic acid (CAS Number 4703-52-0), is a compound with significant biological activity primarily characterized by its role as an NMDA receptor antagonist. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary biological activity of this compound is its selective antagonism of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity, learning, and memory processes in the nervous system. By inhibiting these receptors, the compound can decrease neuronal excitability, which may influence various biochemical pathways associated with learning and memory, particularly in model organisms like the sea slug Aplysia californica .

Biological Activity Overview

| Activity | Description |

|---|---|

| NMDA Receptor Antagonism | Selectively inhibits NMDA receptors, affecting synaptic transmission and neurophysiological processes. |

| Neuronal Excitability | Reduces neuronal excitability, potentially beneficial in conditions characterized by excitatory neurotransmission dysregulation. |

| Applications | Investigated for therapeutic potential in epilepsy and neurodegenerative diseases due to its modulation of excitatory neurotransmission. |

Case Studies and Research Findings

- Neurophysiological Studies : Research has demonstrated that this compound can modulate synaptic transmission by inhibiting NMDA receptor activity. This modulation is crucial for understanding its potential role in treating disorders such as epilepsy and Alzheimer's disease .

- Behavioral Studies in Model Organisms : Studies on Aplysia californica have shown that this compound influences classical conditioning and long-term potentiation, highlighting its importance in learning processes .

- Therapeutic Applications : The inhibition of NMDA receptors by this compound suggests its potential use in developing treatments for conditions like chronic pain, depression, and other neuropsychiatric disorders where glutamate signaling is disrupted .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; analgesic properties |

| Memantine | Uncompetitive NMDA receptor antagonist | Treatment for Alzheimer's disease |

| Dextromethorphan | NMDA receptor antagonist; sigma receptor agonist | Cough suppressant; potential neuroprotective effects |

Properties

IUPAC Name |

5-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDZEQGATNKWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.